![molecular formula C14H16ClNO3 B2805774 [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411254-90-3](/img/structure/B2805774.png)
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CPOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOM is a synthetic compound that is classified as an epoxide, which is a type of organic compound that contains a three-membered ring consisting of two carbon atoms and one oxygen atom. In
科学的研究の応用
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have antitumor activity and could potentially be used as a chemotherapeutic agent. In environmental science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been studied for its ability to degrade pollutants in soil and water. In materials science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the formation of covalent adducts with cellular nucleophiles, such as proteins and DNA. This can lead to the inhibition of cellular processes and ultimately cell death. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone can induce DNA damage and oxidative stress in cells, which can lead to cell death. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of enzymes involved in cellular metabolism, which can lead to changes in cellular function. In vivo studies have shown that [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone can cause liver and kidney damage in animals at high doses, highlighting the importance of careful dosing and monitoring in scientific research.
実験室実験の利点と制限
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in scientific research, including its high purity and stability, which make it suitable for use in a range of experiments. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is also relatively easy to synthesize, which makes it accessible to researchers. However, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is also relatively expensive compared to other compounds, which can limit its use in some research applications.
将来の方向性
There are several future directions for research on [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, including its potential applications in drug discovery and materials science. In drug discovery, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone could be further studied for its antitumor activity and potential as a chemotherapeutic agent. In materials science, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with tunable mechanical properties. Further research is also needed to fully understand the mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone and its potential toxicity in different systems.
Conclusion
In conclusion, [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, or [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, is a synthetic compound with a range of potential applications in scientific research. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is synthesized through a multi-step process, and has been extensively studied for its potential applications in medicinal chemistry, environmental science, and materials science. The mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone involves the formation of covalent adducts with cellular nucleophiles, and it has a range of biochemical and physiological effects depending on the concentration and duration of exposure. [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in scientific research, but also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. Future research directions for [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone include its potential applications in drug discovery and materials science, as well as further studies on its mechanism of action and toxicity.
合成法
[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with piperidine to form 4-(2-chlorophenoxy)piperidine. This intermediate is then reacted with epichlorohydrin to form [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone. The synthesis of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
[4-(2-chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-3-1-2-4-12(11)19-10-5-7-16(8-6-10)14(17)13-9-18-13/h1-4,10,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLHXAXRDXMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)
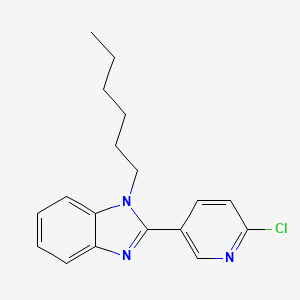
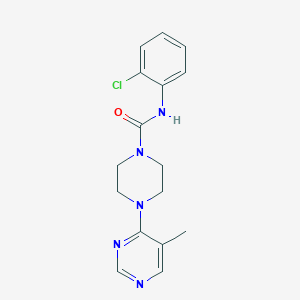
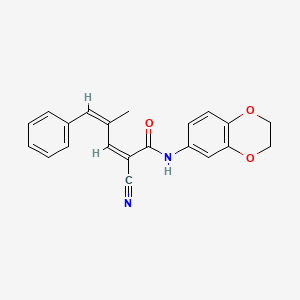
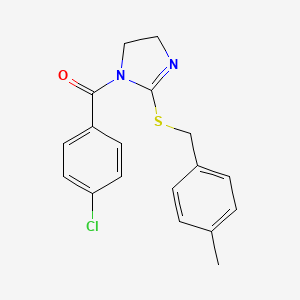
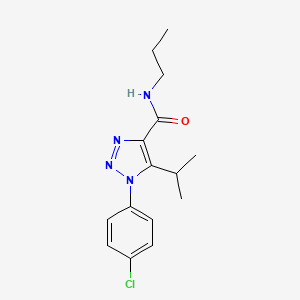
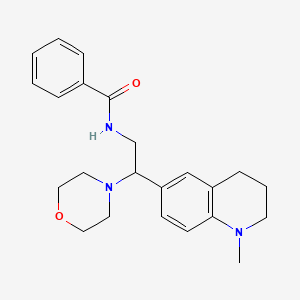
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)
![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)

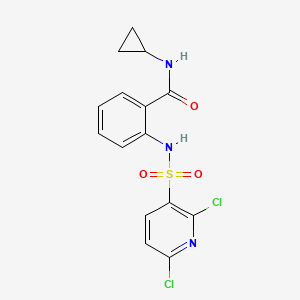
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)
